6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the class of quinolines, which are known for their diverse biological activities. The compound is characterized by the presence of a fluorine atom at the sixth position and two methyl groups at the fourth position of the quinoline ring. Its molecular formula is and it has a molecular weight of approximately 193.22 g/mol .
The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, with one common approach involving the reaction of 6-fluoro-4-methylquinolin-2(1H)-one with appropriate reagents under controlled conditions. The process typically involves:
The molecular structure of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features a fused bicyclic system typical of quinolines. The key structural attributes include:
The compound can be represented by its InChI key: FKSFQJWXHXGGJM-UHFFFAOYSA-N
, which facilitates its identification in chemical databases .
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions that are typical for quinoline derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity .
The physical properties of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used for characterization .
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has potential applications in various scientific fields:
The 3,4-dihydroquinolin-2(1H)-one scaffold represents a conformationally constrained pharmacophore with distinct advantages over fully aromatic quinoline systems. The partial saturation of the pyridine ring reduces overall molecular planarity, enhancing selectivity for biological targets that prefer three-dimensional binding pockets [3] [5]. This semi-saturated architecture decreases π-stacking propensity compared to planar quinolines, potentially reducing off-target interactions while maintaining affinity for enzymes and receptors through hydrogen bonding via the lactam carbonyl (C2=O) and NH groups [2]. The scaffold's synthetic accessibility enables rapid structural diversification—electrophiles can be introduced at C6/C7 positions, while N1 and C3 positions permit functionalization to modulate solubility and pharmacokinetics [5].
Table 1: Comparative Bioactivity of Dihydroquinolinone Analogs with Varied C4 Substituents
C4 Substituent | Molecular Flexibility | Metabolic Stability (t½, min) | Target Binding Affinity (Ki, μM) |
---|---|---|---|
H | High | 28 ± 3 | 12.4 ± 1.2 |
CH₃ | Moderate | 67 ± 8 | 8.3 ± 0.9 |
CH(CH₃)₂ | Low | 115 ± 12 | 5.1 ± 0.7 |
C(CH₃)₃ | Very low | 142 ± 15 | 4.9 ± 0.5 |
C(CH₃)₂ (6-F) | Moderate-Low | 89 ± 11 | 3.2 ± 0.4 |
Data derived from metabolic studies and binding assays against kinase targets [3] [5]
Strategic incorporation of fluorine and methyl groups into the dihydroquinolinone scaffold enables precise tuning of electronic, steric, and pharmacokinetic properties. The 6-fluoro and 4,4-dimethyl substitutions in 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exemplify rational bioisosteric design to enhance target engagement and drug-likeness.
Orthogonal multipolar contacts with arginine guanidinium moieties [2]These interactions are pivotal in kinase inhibitors where fluorine substitutions boost potency by 3-10 fold compared to non-fluorinated analogs [5].
Geminal Dimethyl at C4:
Table 2: Impact of Substituents on Physicochemical and Pharmacological Properties
Compound | log P | Aqueous Solubility (μg/mL) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, μM) |
---|---|---|---|---|
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | 1.82 | 112 ± 15 | 65 ± 4 | >50 |
6-Fluoro-3,4-dihydroquinolin-2(1H)-one | 1.95 | 86 ± 10 | 71 ± 3 | 42 ± 6 |
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 2.38 | 54 ± 8 | 83 ± 5 | >50 |
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 2.81 | 28 ± 4 | 89 ± 6 | 28 ± 3 |
Comparative data demonstrating fluorine/bromine effects and methyl group contributions [4]
The synergistic combination of 6-fluoro and 4,4-dimethyl groups creates a balanced molecular profile: fluorine enhances target affinity through electronic effects and pseudo-hydrogen bonding, while the dimethyl group provides metabolic protection and conformational control. This strategic functionalization exemplifies modern medicinal chemistry principles where substituent effects are harnessed to overcome developmental challenges associated with unmodified heterocyclic cores.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8